molecular formula C8H7NO5 B122804 5-Methoxy-2-nitrobenzoic acid CAS No. 1882-69-5

5-Methoxy-2-nitrobenzoic acid

Cat. No. B122804
Key on ui cas rn: 1882-69-5
M. Wt: 197.14 g/mol
InChI Key: URADKXVAIGMTEG-UHFFFAOYSA-N
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Patent
US07427630B2

Procedure details

To a suspension of cyanuric chloride (1.84 g, 1 eq) in anh. DME (60 mL) at r.t., under N2, was added NMM (1.1 mL, 1 eq). The reaction mixture was stirred for 2 min and a precipitate was formed. A solution of 5-(methyloxy)-2-nitrobenzoic acid (2.0 g, 10 mmol) in anh. DME (20 mL) was added and the reaction mixture was stirred for 4 hr. The suspension was filtered and a solution of NaBH4 (0.57 g, 1.5 eq) in water (30 mL) was added at 0° C. The reaction mixture was stirred for 20 min at 0° C. It was then diluted with Et2O (10 mL) and acidified to pH 5 by addition of sat. aq. NH4Cl. The phases were separated and the aqueous layer was extracted with Et2O (2×100 mL). The combined organic extracts were washed with sat. aq. Na2CO3 and dried over anh. Na2SO4. The solids were filtered and the solvent evaporated to dryness. The crude product was purified by flash chromatography (silica gel, cHex/EtOAc 8:2) to give the title compound (958 mg, 53%).
Quantity
1.84 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.57 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Yield
53%

Identifiers

REACTION_CXSMILES
N1C(Cl)=NC(Cl)=NC=1Cl.CN1CCOCC1.[CH3:17][O:18][C:19]1[CH:20]=[CH:21][C:22]([N+:28]([O-:30])=[O:29])=[C:23]([CH:27]=1)[C:24](O)=[O:25].[BH4-].[Na+].[NH4+].[Cl-]>COCCOC.O.CCOCC>[CH3:17][O:18][C:19]1[CH:20]=[CH:21][C:22]([N+:28]([O-:30])=[O:29])=[C:23]([CH2:24][OH:25])[CH:27]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
1.84 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
60 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
CN1CCOCC1
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOC
Step Four
Name
Quantity
0.57 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a precipitate was formed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 4 hr
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 20 min at 0° C
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with Et2O (2×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with sat. aq. Na2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anh. Na2SO4
FILTRATION
Type
FILTRATION
Details
The solids were filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (silica gel, cHex/EtOAc 8:2)

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
COC=1C=CC(=C(C1)CO)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 958 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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